Ethyl 2-methylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methylpiperidine-3-carboxylate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methylpiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methylpiperidine and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The 2-methylpiperidine is dissolved in an appropriate solvent, such as dichloromethane, and ethyl chloroformate is added dropwise while maintaining the reaction mixture at a low temperature. The reaction is then allowed to proceed at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow synthesis allows for better control of reaction parameters and can be scaled up more easily compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methylpiperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active piperidine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as neurotransmitter receptors or enzymes. The ester group can undergo hydrolysis to release the active piperidine derivative, which then exerts its biological effects.
Comparison with Similar Compounds
Ethyl 2-methylpiperidine-3-carboxylate can be compared to other piperidine derivatives, such as:
2-Methylpiperidine: Lacks the ester group, making it less versatile in synthetic applications.
Ethyl 3-piperidinecarboxylate: Similar structure but with the ester group in a different position, leading to different reactivity and applications.
Piperidine-3-carboxylic acid: The carboxylic acid form, which can be used to synthesize esters like this compound.
This compound is unique due to its specific ester functionality, which allows for a wide range of chemical modifications and applications in various fields.
Biological Activity
Ethyl 2-methylpiperidine-3-carboxylate, also known as (2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate, is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and antiviral properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant studies.
Chemical Structure and Synthesis
The compound is characterized by its piperidine ring structure, which is essential for its biological activity. The synthesis typically involves:
- Starting Materials : Ethyl acetoacetate and 2-methylpiperidine.
- Formation of Intermediate : A condensation reaction occurs under basic conditions.
- Cyclization : The intermediate undergoes cyclization to form the piperidine ring.
- Stereoselective Reduction : This step yields the (2R,3R) configuration essential for biological activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The stereochemistry of the compound influences its binding affinity and overall activity, potentially leading to the inhibition or activation of various biochemical pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus : MIC values ranging from 0.78 to 1.56 µg/ml were reported against this pathogen .
- Methicillin-resistant Staphylococcus aureus (MRSA) : Similar MIC values suggest effectiveness against resistant strains .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through mechanisms that are yet to be fully elucidated .
Study 1: Antimicrobial Activity
A study focused on the antibacterial efficacy of this compound found that it demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with lower concentrations effectively inhibiting bacterial growth .
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 0.78 |
MRSA | 0.39 |
Escherichia coli | Notable inhibition observed |
Study 2: Antiviral Activity
In another study exploring the antiviral properties, this compound was tested against several viruses, showing moderate inhibitory effects. Although specific IC50 values were not provided, the compound's structural characteristics suggest potential for further development as an antiviral agent .
Properties
CAS No. |
90950-34-8 |
---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 2-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10-7(8)2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
QRSUHEMVICBCFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCNC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.